1-[3-(m-Methylphenyl)propyl]piperazine
Description
1-[3-(m-Methylphenyl)propyl]piperazine is a piperazine derivative characterized by a propyl linker substituted with a meta-methylphenyl group at the 1-position of the piperazine ring. Its molecular formula is C₁₄H₂₂N₂, with a molecular weight of 218.34 g/mol.
Properties
CAS No. |
58030-28-7 |
|---|---|
Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
1-[3-(3-methylphenyl)propyl]piperazine |
InChI |
InChI=1S/C14H22N2/c1-13-4-2-5-14(12-13)6-3-9-16-10-7-15-8-11-16/h2,4-5,12,15H,3,6-11H2,1H3 |
InChI Key |
WHMWQXBBXOTITF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCCN2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Physicochemical Properties :
- Melting Point : The dihydrochloride salt form melts at 237°C .
- Synthetic Utility : It serves as a scaffold for introducing functional groups (e.g., furoyl moieties) to modulate receptor binding or pharmacokinetic properties .
Structural Analogues and Receptor Affinity
The following table summarizes structurally and functionally related piperazine derivatives, emphasizing differences in substituents, receptor targets, and biological activities:
Key Comparative Findings
Structural Flexibility and Receptor Selectivity :
- The meta-methylphenyl group in this compound contrasts with the chlorophenyl (SC211) and benzisoxazole (HRP 392) moieties in other derivatives. These substitutions critically influence receptor specificity:
- SC211’s 4-chlorophenyl group enhances D4R affinity, while HRP 392’s benzisoxazole improves 5-HT2A/D2 binding .
- Compound 4’s 2-methoxyphenyl moiety drives α1-adrenoceptor selectivity, suggesting aryl substituents dictate adrenergic vs. dopaminergic activity .
Therapeutic Applications :
- Antipsychotics : SC212 and HRP 392 target D2R but differ in side-effect profiles; HRP 392’s benzisoxazole reduces EPS risk compared to haloperidol-like SC212 .
- Antidepressants : SA4503’s sigma-1 agonism contrasts with the dopamine/serotonin modulation of piperazine derivatives, highlighting divergent mechanisms for mood disorders .
Synthetic Versatility :
- This compound’s utility as a synthetic intermediate (e.g., furoyl derivatives) parallels SA4503’s optimized route for industrial-scale production (56% yield) .
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